molecular formula C10H19NO4S B217443 Triacsin B CAS No. 105201-47-6

Triacsin B

Cat. No.: B217443
CAS No.: 105201-47-6
M. Wt: 205.26 g/mol
InChI Key: UNHSVZVRFBRLAW-STAPSFGWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triacsin B is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, forming a distinctive molecular framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triacsin B typically involves multi-step organic reactions. The process begins with the preparation of the undeca-2,4,6,8-tetraenylidene intermediate, which is then reacted with nitrous amide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Triacsin B undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles; typically in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Triacsin B has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Triacsin B involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Triacsin B shares similarities with other polyunsaturated compounds and nitrous amide derivatives.

Uniqueness

  • The unique structure of this compound, with its specific arrangement of double bonds and functional groups, distinguishes it from other compounds. This uniqueness contributes to its distinct chemical properties and potential applications.

Properties

CAS No.

105201-47-6

Molecular Formula

C10H19NO4S

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(E)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide

InChI

InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11+

InChI Key

UNHSVZVRFBRLAW-STAPSFGWSA-N

SMILES

CCC=CC=CC=CC=CC=NNN=O

Isomeric SMILES

CC/C=C/C=C/C=C/C=C/C=N/NN=O

Canonical SMILES

CCC=CC=CC=CC=CC=NNN=O

Synonyms

triacsin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triacsin B
Reactant of Route 2
Triacsin B
Reactant of Route 3
Triacsin B
Reactant of Route 4
Triacsin B
Reactant of Route 5
Triacsin B
Reactant of Route 6
Triacsin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.